molecular formula C10H11NO3 B15242543 3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B15242543
M. Wt: 193.20 g/mol
InChI Key: RURQHYXHLBLMSJ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutane ring substituted with a hydroxyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with cyclobutane carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyridinyl derivatives .

Scientific Research Applications

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and pyridinyl groups play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group on the cyclobutane ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-hydroxy-1-pyridin-3-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-8-4-10(5-8,9(13)14)7-2-1-3-11-6-7/h1-3,6,8,12H,4-5H2,(H,13,14)

InChI Key

RURQHYXHLBLMSJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CN=CC=C2)C(=O)O)O

Origin of Product

United States

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